molecular formula C18H15NO4 B2987391 methyl 2-(2H-chromene-3-carbonylamino)benzoate CAS No. 452074-20-3

methyl 2-(2H-chromene-3-carbonylamino)benzoate

Cat. No. B2987391
M. Wt: 309.321
InChI Key: IFPKJGDCDYJVFJ-UHFFFAOYSA-N
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Description

Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a chemical compound with the molecular formula C18H15NO4. It is related to the coumarin family of compounds, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 .


Synthesis Analysis

The synthesis of coumarin systems, including methyl 2-(2H-chromene-3-carbonylamino)benzoate, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .

Scientific Research Applications

Synthesis and Structural Insights

Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a compound that has garnered interest within the scientific community due to its potential applications in various fields. The synthesis and structural characterization of related compounds provide a foundation for understanding its properties and potential applications. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated through single-crystal X-ray crystallography, highlighting the importance of hydrogen bonding in the crystal structure (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog as versatile reagents for the preparation of polyfunctional heterocyclic systems underscore the compound's utility in generating polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Catalytic Synthesis and Chemical Reactions

The catalytic synthesis of 2H-chromenes, including derivatives of methyl 2-(2H-chromene-3-carbonylamino)benzoate, showcases the broad spectrum of biological activities these compounds possess. They serve as critical structural motifs in medicines, natural products, and materials with unique photophysical properties. Various catalytic methodologies have been developed for the synthesis of 2H-chromenes, highlighting their importance in organic synthesis and chemical biology (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015). Additionally, reactions of some 2H-chromenes and 2H-thiochromenes with triazolinediones illustrate the chemical reactivity and potential applications of these compounds in forming [2+2]-adducts and undergoing electrophilic substitution sequences (Gabbutt, Hepworth, & Heron, 1995).

Green Chemistry Applications

The environmentally friendly synthesis of 2-amino-chromenes in water, catalyzed by nanostructured diphosphate Na2CaP2O7, represents an example of green chemistry. This method provides high yields of 2-amino-chromenes from a one-pot multi-component reaction, demonstrating an efficient and sustainable approach to synthesizing these compounds. The process underscores the potential of methyl 2-(2H-chromene-3-carbonylamino)benzoate derivatives in contributing to green synthetic protocols (Solhy, Elmakssoudi, Tahir, Karkouri, Larzek, Bousmina, & Zahouily, 2010).

properties

IUPAC Name

methyl 2-(2H-chromene-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPKJGDCDYJVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2H-chromene-3-carbonylamino)benzoate

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